Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13451737
InChI: InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17(12-4-5-12)13-6-8-16(9-7-13)10-11-18/h12-13,18H,4-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N(C1CC1)C2CCN(CC2)CCO
Molecular Formula: C15H28N2O3
Molecular Weight: 284.39 g/mol

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13451737

Molecular Formula: C15H28N2O3

Molecular Weight: 284.39 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C15H28N2O3
Molecular Weight 284.39 g/mol
IUPAC Name tert-butyl N-cyclopropyl-N-[1-(2-hydroxyethyl)piperidin-4-yl]carbamate
Standard InChI InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17(12-4-5-12)13-6-8-16(9-7-13)10-11-18/h12-13,18H,4-11H2,1-3H3
Standard InChI Key CQPWHWBESRFHGT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C1CC1)C2CCN(CC2)CCO
Canonical SMILES CC(C)(C)OC(=O)N(C1CC1)C2CCN(CC2)CCO

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name is tert-butyl N-cyclopropyl-N-[1-(2-hydroxyethyl)piperidin-4-yl]carbamate, with the molecular formula C15H28N2O3 and a molecular weight of 284.39 g/mol . Key structural features include:

  • A piperidine ring substituted at the 4-position with a hydroxyethyl group.

  • A cyclopropyl group linked via a carbamate bridge.

  • A tert-butyl ester providing steric bulk and lipophilicity.

The stereochemistry and three-dimensional conformation are critical for interactions with biological targets, though specific crystallographic data remain unreported in accessible literature .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight284.39 g/mol
SolubilityModerate in polar solvents (e.g., DMF)
LogP~2.1 (estimated)
Hydrogen Bond Donors2 (hydroxyethyl and carbamate NH)
Hydrogen Bond Acceptors4 (carbamate O, piperidine N, hydroxyl O)

The hydroxyethyl group enhances water solubility, while the tert-butyl moiety contributes to membrane permeability.

Synthesis and Chemical Reactivity

Reactivity Profile

  • Hydrolysis: The carbamate bond undergoes cleavage under acidic or basic conditions, yielding cyclopropylamine and tert-butanol.

  • Oxidation: The hydroxyethyl group can be oxidized to a ketone or carboxylic acid using agents like KMnO4.

  • Alkylation: The piperidine nitrogen may undergo further alkylation to modify pharmacological properties .

Biological Activity and Mechanisms

Pharmacological Targets

The compound exhibits affinity for opioid receptors (κ and μ subtypes) and serotonin transporters, as inferred from structural analogs. Key interactions include:

  • Hydrogen Bonding: Hydroxyethyl and carbamate groups engage with receptor residues.

  • Hydrophobic Interactions: Cyclopropane and tert-butyl groups enhance binding to lipophilic pockets.

Applications in Drug Development

Lead Compound Optimization

The compound serves as a scaffold for designing:

  • Central Nervous System (CNS) Agents: Modifications to the piperidine or cyclopropane groups alter blood-brain barrier penetration.

  • Prodrugs: The tert-butyl ester can be hydrolyzed in vivo to release active metabolites.

Comparative Analysis with Analogues

CompoundKey DifferencesActivity Profile
Ethyl-[1-(2-hydroxyethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl esterEthyl vs. cyclopropyl substituentReduced κ-opioid affinity
1-Boc-4-(2-hydroxyethyl)piperidineLacks cyclopropane moietyLower lipophilicity

Research Challenges and Future Directions

Synthetic Challenges

  • Stereochemical Control: Achieving enantiopure forms requires chiral catalysts or resolution techniques .

  • Scale-Up Issues: Low yields in cyclopropane coupling steps necessitate optimized protocols.

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